Cas no 849937-91-3 (4,6-difluoropyridine-3-carboxylic acid)

4,6-difluoropyridine-3-carboxylic acid structure
849937-91-3 structure
Nome del prodotto:4,6-difluoropyridine-3-carboxylic acid
Numero CAS:849937-91-3
MF:C6H3F2NO2
MW:159.090328454971
MDL:MFCD09031031
CID:716784
PubChem ID:12175126

4,6-difluoropyridine-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,6-Difluoronicotinic acid
    • 3-Pyridinecarboxylicacid, 4,6-difluoro-
    • 4,6-difluoropyridine-3-carboxylic acid
    • 4,6-Difluoro-nicotinic acid
    • 3-PYRIDINECARBOXYLIC ACID, 4,6-DIFLUORO-
    • FCH864125
    • 3121AC
    • AB49331
    • AX8035105
    • 4,6-Difluoro-3-pyridinecarboxylic acid (ACI)
    • 2,4-Difluoropyridine-5-carboxylic acid
    • MDL: MFCD09031031
    • Inchi: 1S/C6H3F2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
    • Chiave InChI: CWAIXXHIRUVOMA-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(F)=CC(F)=NC=1)O

Proprietà calcolate

  • Massa esatta: 159.01300
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 165
  • Superficie polare topologica: 50.2

Proprietà sperimentali

  • PSA: 50.19000
  • LogP: 1.05800

4,6-difluoropyridine-3-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YV823-50mg
4,6-difluoropyridine-3-carboxylic acid
849937-91-3 97%
50mg
249.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YV823-200mg
4,6-difluoropyridine-3-carboxylic acid
849937-91-3 97%
200mg
622.0CNY 2021-08-04
Enamine
EN300-113048-5.0g
4,6-difluoropyridine-3-carboxylic acid
849937-91-3 95%
5g
$1112.0 2023-06-09
Alichem
A029006968-5g
4,6-Difluoronicotinic acid
849937-91-3 95%
5g
$3383.49 2023-08-31
Enamine
EN300-113048-10g
4,6-difluoropyridine-3-carboxylic acid
849937-91-3 95%
10g
$2169.0 2023-10-26
Alichem
A029006968-1g
4,6-Difluoronicotinic acid
849937-91-3 95%
1g
$768.98 2023-08-31
eNovation Chemicals LLC
Y1043891-1g
4,6-Difluoronicotinic Acid
849937-91-3 95%
1g
$260 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065146-1g
4,6-Difluoronicotinic acid
849937-91-3 98%
1g
¥2076.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSK042-100mg
4,6-difluoropyridine-3-carboxylic acid
849937-91-3 97%
100mg
¥311.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSK042-10g
4,6-difluoropyridine-3-carboxylic acid
849937-91-3 97%
10g
¥12105.0 2024-04-16

4,6-difluoropyridine-3-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
1.2 Solvents: Water
2.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 -
2.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
2.2 Solvents: Water
3.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.2 -
3.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
3.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
4.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
4.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
4.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
5.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
5.2 Solvents: Water
6.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
6.2 -
6.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
2.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
3.2 Solvents: Water
4.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 -
4.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
2.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
3.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
3.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
3.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
4.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
4.2 Solvents: Water
5.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
5.2 -
5.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C
1.2 45 min, -75 °C
2.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ;  2 h, 50 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, 25 °C
4.1 Reagents: Copper sulfate Solvents: Water ;  25 min, reflux
5.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 45 min, -100 °C
5.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, -75 °C
5.3 Reagents: Sodium sulfite Solvents: Water ;  -75 °C
6.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, -75 °C; 30 min, -75 °C
6.2 Solvents: Water
7.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  1 h, 0 °C
7.2 -
7.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick
Schlosser, Manfred; et al, Journal of Organic Chemistry, 2005, 70(7), 2494-2502

4,6-difluoropyridine-3-carboxylic acid Raw materials

4,6-difluoropyridine-3-carboxylic acid Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:849937-91-3)4,6-difluoropyridine-3-carboxylic acid
A863832
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):274.0/957.0